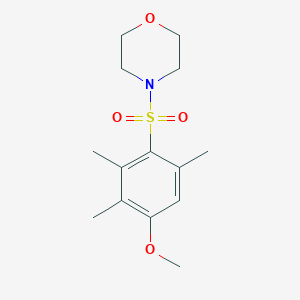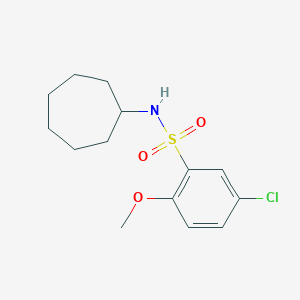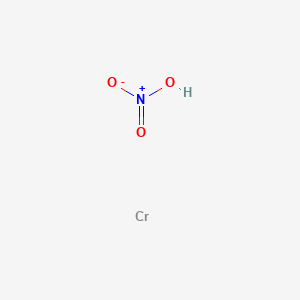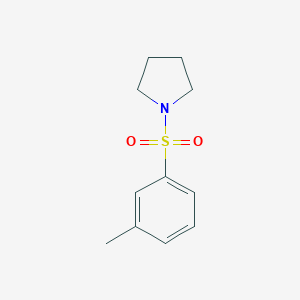
5-Chloro-8-(tosyloxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-8-(tosyloxy)quinoline, also known as CTQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in medicinal chemistry. CTQ has been synthesized using various methods and has shown promising results in various research applications.
Mécanisme D'action
The mechanism of action of 5-Chloro-8-(tosyloxy)quinoline is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of covalent bonds with the active site of the enzyme. 5-Chloro-8-(tosyloxy)quinoline has also been shown to interact with DNA, potentially leading to DNA damage and cell death.
Biochemical and Physiological Effects:
5-Chloro-8-(tosyloxy)quinoline has been shown to have both biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, leading to changes in cellular signaling pathways. 5-Chloro-8-(tosyloxy)quinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of 5-Chloro-8-(tosyloxy)quinoline.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Chloro-8-(tosyloxy)quinoline in lab experiments is its high selectivity for certain enzymes, which can help researchers target specific cellular pathways. Additionally, 5-Chloro-8-(tosyloxy)quinoline is relatively easy to synthesize and has shown low toxicity in preliminary studies. However, one limitation of using 5-Chloro-8-(tosyloxy)quinoline is its potential for off-target effects, which could lead to unintended consequences in cellular signaling pathways.
Orientations Futures
There are many potential future directions for research on 5-Chloro-8-(tosyloxy)quinoline. One area of interest is the development of new drugs based on 5-Chloro-8-(tosyloxy)quinoline for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-Chloro-8-(tosyloxy)quinoline and its effects on cellular signaling pathways. Researchers may also investigate the use of 5-Chloro-8-(tosyloxy)quinoline as a fluorescent probe for monitoring enzyme activity in live cells. Overall, 5-Chloro-8-(tosyloxy)quinoline shows great promise as a tool for scientific research and drug development.
Méthodes De Synthèse
The synthesis of 5-Chloro-8-(tosyloxy)quinoline involves the reaction of 5-chloroquinoline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 5-Chloro-8-(tosyloxy)quinoline as a white solid. Other methods of synthesis include the use of different sulfonyl chlorides and bases.
Applications De Recherche Scientifique
5-Chloro-8-(tosyloxy)quinoline has been studied for its potential use as a fluorescent probe for monitoring the activity of enzymes such as protein kinases. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as the human neutrophil elastase. 5-Chloro-8-(tosyloxy)quinoline has been used in the development of new drugs for the treatment of various diseases, including cancer and inflammation.
Propriétés
Nom du produit |
5-Chloro-8-(tosyloxy)quinoline |
|---|---|
Formule moléculaire |
C16H12ClNO3S |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
(5-chloroquinolin-8-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H12ClNO3S/c1-11-4-6-12(7-5-11)22(19,20)21-15-9-8-14(17)13-3-2-10-18-16(13)15/h2-10H,1H3 |
Clé InChI |
VWPVTHBZBFRVSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



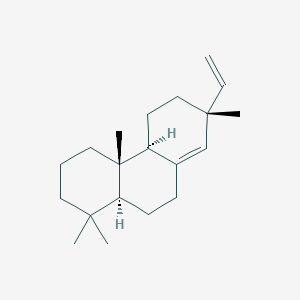

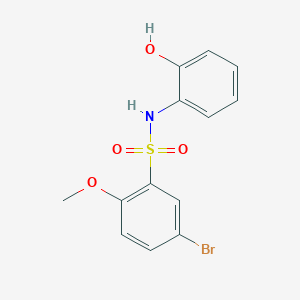
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B239408.png)
![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)
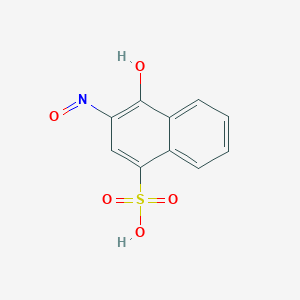
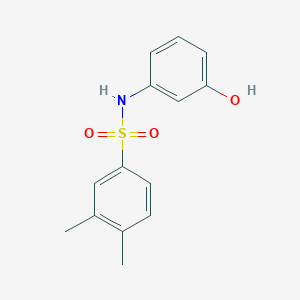
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)
